2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid
Description
This compound belongs to the class of Boc-protected amino acid derivatives, characterized by a tert-butoxycarbonyl (Boc) group, an amino acid backbone, and a 4-(ethylsulfonyl)phenyl substituent. Its primary applications include pharmaceutical intermediates, particularly in designing protease inhibitors or anti-inflammatory agents due to its sulfonyl group’s bioactivity .
Properties
Molecular Formula |
C15H21NO6S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-ethylsulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO6S/c1-5-23(20,21)11-8-6-10(7-9-11)12(13(17)18)16-14(19)22-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
ZMBNOEBMTWWJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is added via a sulfonation reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the Boc protecting group or reduce the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids or reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups (e.g., sulfonyl, amino).
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural analogs and their key differences:
Key Observations:
- Steric Effects : Ethylsulfonyl’s bulkiness may limit binding in sterically constrained enzyme active sites, unlike smaller substituents like fluorine .
- Biological Relevance : Fluorophenyl analogs exhibit stronger anti-inflammatory activity, while sulfonyl-containing derivatives are explored for kinase inhibition .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid (Boc-amino acid) is a chiral compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and an ethylsulfonyl-substituted phenyl ring. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique reactivity and potential interactions with biological targets.
- Molecular Formula : C15H21NO6S
- Molecular Weight : 343.4 g/mol
- Structural Characteristics :
- The Boc protecting group enhances stability and solubility.
- The ethylsulfonyl group contributes to the compound's reactivity.
Biological Activity
The biological activity of this compound is primarily linked to its potential as a pharmaceutical intermediate and its interactions with biological systems. Key areas of research include:
1. Enzyme Interactions
Studies have indicated that Boc-amino acids can act as substrates or inhibitors in enzymatic reactions. For example, they may influence the activity of proteases or other enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating their mechanisms of action.
3. Anti-inflammatory Effects
Compounds with similar structural motifs have shown promise in reducing inflammation. The potential anti-inflammatory effects of Boc-amino acids could be investigated further, particularly regarding their ability to modulate inflammatory pathways.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the binding affinity of Boc-amino acids to various enzymes, demonstrating significant inhibition of specific proteases. |
| Johnson et al. (2022) | Reported on the synthesis of Boc-amino acid derivatives with enhanced antimicrobial properties against Gram-positive bacteria. |
| Lee et al. (2021) | Explored the anti-inflammatory effects of sulfonamide-containing compounds, suggesting a similar pathway may be relevant for Boc-amino acids. |
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The presence of the Boc group allows for selective binding to active sites on enzymes, potentially altering their activity.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to inflammation or microbial resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
